Specific Scientific Field: This application falls under the field of Genome Editing .
Summary of the Application: NU7441 is an inhibitor of DNA-dependent protein kinase (DNA-PK), an enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway . It is highly selective for DNA-PK, with an IC₅₀ of 14 nM .
Methods of Application: In the context of genome editing, NU7441 is used to reduce the frequency of NHEJ and increase the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 genome editing .
Results or Outcomes: The use of NU7441 in genome editing has been shown to increase the efficiency of HDR, thereby improving the precision of CRISPR-Cas9 genome editing .
Specific Scientific Field: This application is in the field of Cancer Research .
Summary of the Application: NU7441 has been used in cancer research to sensitize human cancer cell lines to DNA double-strand-break-inducing therapies (chemo- or radio-therapy) by inhibiting DNA-PK activity and delaying the repair of double-strand breaks .
Methods of Application: In cancer research, NU7441 is applied to human cancer cell lines. It works by inhibiting the activity of DNA-PK, thereby delaying the repair of DNA double-strand breaks induced by chemo- or radio-therapy .
Results or Outcomes: The application of NU7441 in cancer research has shown that it can sensitize human cancer cell lines to DNA double-strand-break-inducing therapies, potentially improving the effectiveness of these treatments .
8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one, commonly referred to as NU7441, is a synthetic compound known for its potent inhibition of DNA-dependent protein kinase (DNA-PK). This enzyme is crucial in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks. The compound has gained significant attention in cancer research due to its ability to sensitize cancer cells to various DNA-damaging agents, including ionizing radiation and chemotherapeutic drugs .
The primary reaction involving 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one is its interaction with DNA-PK. By inhibiting this kinase, NU7441 disrupts the NHEJ repair mechanism, leading to an accumulation of DNA damage in cancer cells. This mechanism enhances the efficacy of treatments that induce DNA double-strand breaks, such as radiation therapy and certain chemotherapeutics .
NU7441 exhibits a high level of selectivity for DNA-PK, with an IC₅₀ value of approximately 14 nM. Its biological activity has been demonstrated in various studies where it sensitizes human cancer cell lines to therapies that induce DNA damage. For instance, it has been shown to enhance the radiosensitivity of liver cancer cells and increase the effectiveness of doxorubicin in breast cancer cells . Additionally, it has been utilized in genome editing applications by increasing the efficiency of homology-directed repair (HDR) when used alongside CRISPR-Cas9 technology .
The synthesis of 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one involves several key steps starting from a chromenone derivative. The general synthetic route includes:
The applications of 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one are primarily centered around its role as a DNA-PK inhibitor:
Interaction studies have demonstrated that NU7441 effectively inhibits DNA-PK activity, leading to reduced NHEJ repair efficiency. This inhibition results in increased accumulation of DNA damage within cancer cells, thereby enhancing their susceptibility to therapeutic agents that induce double-strand breaks. Research indicates that combining NU7441 with other chemotherapeutics can significantly improve treatment outcomes in various cancer models .
Several compounds share structural similarities or biological functions with 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one. Here are a few notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
KU57788 (another name for NU7441) | Benzopyran derivative | Selective DNA-PK inhibitor; similar activity |
KU-57788 | Chromenone derivative | Potent inhibitor with similar mechanisms |
AZD7648 | Selective DNA-PK inhibitor | Competes with ATP; similar application in oncology |
M3814 | Dual-targeting agent | Inhibits both DNA-PK and ATM; broader activity |
Uniqueness: What sets 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one apart from these compounds is its specific structural attributes that confer high selectivity towards DNA-PK without significantly affecting other kinases involved in DNA repair pathways. This selectivity is crucial for minimizing off-target effects during cancer therapy .
8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one (IUPAC name: 8-(dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one) is a heterocyclic compound with a molecular formula of C25H19NO3S and a molecular weight of 413.5 g/mol . Its structure comprises three distinct moieties:
Key molecular properties include:
The compound is a neutral, highly lipophilic chromone derivative with a molecular mass of four-hundred-and-thirteen point five grams per mole, an octanol–water partition coefficient of approximately four point two, and a topological polar surface area of fifty-five point four square ångströms [1] [2]. These values fall within the physicochemical window generally regarded as compatible with passive intestinal uptake, but they approach the upper limit for permeation of the endothelial tight junctions that form the blood–brain barrier.
SwissADME predictions indicate high gastrointestinal absorption, low aqueous solubility, and a high likelihood of cytochrome P-four hundred and fifty three A four–mediated first-pass metabolism [2]. The model also forecasts active efflux by the permeability-glycoprotein transporter, in agreement with later in-vivo observations of rapid systemic clearance.
Caco-two monolayer studies show an apical-to-basolateral apparent permeability coefficient of ten times ten to the minus six centimetres per second, while basolateral-to-apical flux is five-fold higher, confirming active efflux. Selective inhibition of permeability-glycoprotein normalises the flux ratio, implying direct transporter involvement [3].
Single intraperitoneal administration in athymic mice yields a maximal plasma concentration of three micromolar and maintains tumour interstitial concentrations above one micromolar for at least four hours [3]. Quantitative liquid chromatography–mass spectrometry performed in rats shows a systemic half-life of seven point three hours, an apparent volume of distribution of twelve point four litres per kilogram, and a clearance of one point one litre per hour per kilogram [4]. Excretion is predominantly hepatic, with less than five percent of the administered dose detected as parent compound in urine within twenty-four hours [3].
Direct measurement in orthotopic glioblastoma xenografts detects brain concentrations equivalent to twenty percent of matched plasma levels, demonstrating moderate central penetration despite the unfavourable physicochemical profile [5]. Separate studies in a rat model of intracerebral haemorrhage report pharmacodynamic activity in cortical tissue, confirming functional access to the parenchyma [6].
Parameter | Value | Determination method | Source |
---|---|---|---|
Molecular mass | 413.5 g mol⁻¹ | Structural calculation | 49 |
Octanol–water partition coefficient | 4.2 | SwissADME computation | 46 |
Topological polar surface area | 55.4 Ų | SwissADME computation | 46 |
Plasma half-life (rat) | 7.3 h | Liquid chromatography–mass spectrometry | 107 |
Apparent volume of distribution | 12.4 L kg⁻¹ | Non-compartmental analysis | 107 |
Brain-to-plasma ratio (mouse) | 0.2 | Tissue homogenate quantitation | 88 |
Gastro-intestinal absorption | High (predicted) | SwissADME | 46 |
Table 1 – Key experimental and predicted absorption, distribution, metabolism and excretion parameters.
The compound displays low-to-moderate intrinsic antiproliferative activity. The half maximal inhibitory concentration in colorectal carcinoma cell lines is approximately twenty-two micromolar in SW-six-hundred-and-twenty cells and eighteen micromolar in LoVo cells [3]. Breast carcinoma cell lines require concentrations above thirty micromolar for comparable growth inhibition [7]. In contrast, glioblastoma stem cell spheres lose clonogenicity at sub-micromolar concentrations, with a half maximal inhibitory concentration of zero point nine micromolar, reflecting the reliance of these stem-like cells on catalytic subunit of deoxyribonucleic acid-dependent protein kinase signalling [5].
Cell system | Tissue origin | Half maximal inhibitory concentration (µM) | Reference |
---|---|---|---|
SW-six-hundred-and-twenty | Colorectal carcinoma | 22 | 71 |
LoVo | Colorectal carcinoma | 18 | 71 |
MCF-seven | Breast carcinoma | > 30 | 69 |
T-forty-seven-D | Breast carcinoma | > 30 | 69 |
Glioblastoma stem cell line GSC-eleven | Brain tumour initiating cells | 0.9 | 88 |
Normal human dermal fibroblasts | Dermal | > 30 | 71 |
Table 2 – Single-agent cytotoxic potency across representative malignant and non-malignant cell types.
Primary fibroblasts and quiescent peripheral blood lymphocytes tolerate concentrations up to thirty micromolar without detectable loss of viability [3]. Mouse studies show no overt hematological or hepatic toxicity after a five-day course that achieves effective tumour exposure [8].
Repeated dosing in rodent xenograft models produces neither myelosuppression nor weight loss, and histology of liver, kidney and gastrointestinal mucosa reveals no degenerative changes [8]. Notably, administration in an intracerebral haemorrhage model exerts neuroprotective rather than neurotoxic effects, alleviating oedema and oxidative stress markers [6].
Cytotoxicity correlates with durable phosphorylation of histone variant H-two-alpha-family member X and prolonged arrest in the fourth gap and mitotic phases of the cell cycle, attributable to failure of non-homologous end joining repair of double-strand breaks [7]. Glioblastoma stem cell sensitivity is associated with destabilisation of sex determining region Y-box transcription factor two, driving differentiation and proliferative arrest [5].
Co-administration with etoposide doubles tumour growth delay in SW-six-hundred-and-twenty xenografts and increases the cytotoxic potency of etoposide in vitro by factors between four and twelve, depending on cell line [8]. In Ewing sarcoma stem cell cultures, the agent lowers the concentration of etoposide required to inhibit clonogenic survival by more than six-fold, achieving combination indices below zero point three, consistent with very strong synergy [9]. The compound also enhances the action of doxorubicin in breast carcinoma, cutting the half maximal inhibitory concentration of doxorubicin by up to thirteen-fold and promoting sustained double-strand break signalling [7].
In non-small-cell lung carcinoma, concurrent exposure with irinotecan yields combination indices around zero point four, reflecting robust synergy and apoptosis induction [10]. The synthetic indenoisoquinoline topoisomerase type I poison NK-three-hundred-and-fourteen exhibits enhanced activity in glioma cells when the compound blocks catalytic subunit of deoxyribonucleic acid-dependent protein kinase-mediated repair, overcoming intrinsic resistance to etoposide [11].
Topoisomerase inhibitor | Cell or tumour model | Experimental metric | Synergy magnitude | Reference |
---|---|---|---|---|
Etoposide | SW-six-hundred-and-twenty xenograft | Tumour growth delay | Two-fold increase | 65 |
Etoposide | Ewing sarcoma cells | Combination index | 0.10–0.30 | 76 |
Doxorubicin | Breast carcinoma cells | Fold reduction in half maximal inhibitory concentration | 3–13 | 69 |
Amrubicin | Non-small-cell lung carcinoma cells | Combination index | 0.45 | 67 |
Irinotecan | Non-small-cell lung carcinoma cells | Combination index | 0.43 | 67 |
NK-three-hundred-and-fourteen plus etoposide | Glioblastoma cells | Potentiation of double-strand break accumulation | Qualitative synergy | 64 |
Table 3 – Representative synergy metrics demonstrating enhancement of topoisomerase-directed chemotherapy by 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one.
The compound is a competitive adenosine triphosphate-site inhibitor of catalytic subunit of deoxyribonucleic acid-dependent protein kinase, thereby disabling non-homologous end joining. Topoisomerase poisons convert transient single- or double-strand breaks into permanent lesions. By preventing repair of these lesions, the compound magnifies genotoxic stress, amplifies activation of cycle checkpoints mediated by ataxia telangiectasia mutated kinase and ataxia telangiectasia and Rad-three related kinase, and drives apoptosis or senescence [10] [7] [9].